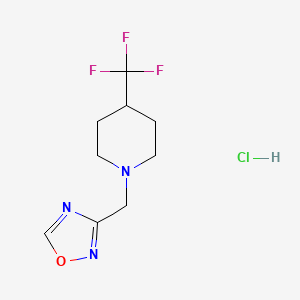![molecular formula C17H12N4O3 B2899130 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938001-06-0](/img/structure/B2899130.png)
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide, also known as FPhC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FPhC has been extensively studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has been studied extensively for its potential applications in various fields of research. It has been found to possess antitumor, antiviral, and antibacterial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of various viral enzymes, thereby preventing viral replication. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages. Additionally, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Advantages and Limitations for Lab Experiments
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has several advantages for lab experiments. It has been found to be highly effective against various cancer cell lines, including drug-resistant cell lines. This compound has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in animal models, which may limit its potential for translation to clinical use.
Future Directions
There are several future directions for the study of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, this compound could be further studied in animal models to determine its potential for clinical use. Another area of interest is the investigation of this compound's potential use in combination with other chemotherapeutic agents to improve their efficacy. Finally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves a multi-step process that starts with the reaction of 2-furylcarboxaldehyde and 2-aminopyridine in the presence of an acid catalyst. The resulting intermediate is then reacted with phenylhydrazine to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields of this compound with high purity.
properties
IUPAC Name |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c18-20-16(22)11-9-12(13-7-4-8-23-13)19-17-14(11)15(21-24-17)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKOADZFLHEFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

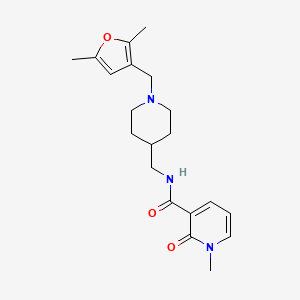

![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
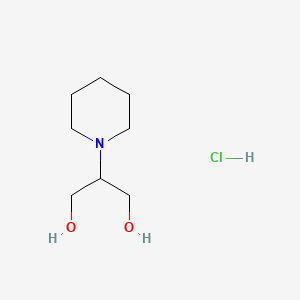

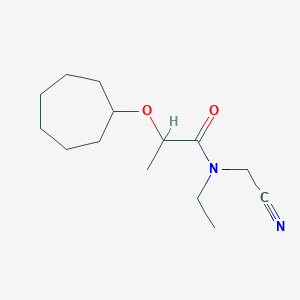
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899057.png)
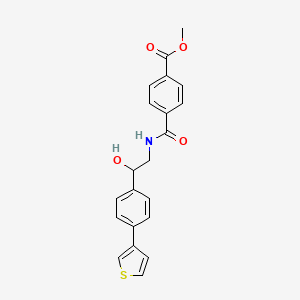
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2899061.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2899068.png)
![3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2899069.png)
